CamA-IN-1

Description

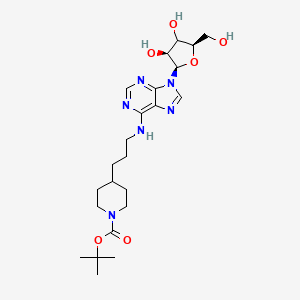

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H36N6O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

tert-butyl 4-[3-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17?,18+,21-/m1/s1 |

InChI Key |

NYCVBKCHESHFLR-IPZUKPMBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Discovery and Biochemical Characterization of Cama in 1 As a Specific Cama Inhibitor

Methodological Frameworks for Identifying Bacterial DNA Methyltransferase Inhibitors

The identification of inhibitors targeting bacterial DNA methyltransferases like CamA involves various methodological frameworks. A systematic approach often begins with the structural understanding of the target enzyme, particularly its active site and interaction with its natural substrates, such as S-adenosyl-L-methionine (SAM) and DNA. nih.govnih.gov Given that CamA's active site shares similarities with hundreds of other SAM-dependent methyltransferases, designing selective inhibitors presents a challenge. nih.gov

One strategy involves the systematic design of analogs based on the structure of SAM or adenosine (B11128), exploring modifications at specific positions to enhance inhibitory properties and selectivity. nih.govresearchgate.net High-throughput screening of large compound libraries is another common method to identify potential inhibitor hits. mdpi.comresearchgate.netnih.gov Computational approaches, including pharmacophore-based virtual screening and molecular docking, are also employed to predict compounds likely to bind to the enzyme's active site and inhibit its function. mdpi.comresearchgate.net Following initial identification, biochemical assays are critical for quantitatively assessing the inhibitory activity of candidate compounds against the target methyltransferase. mdpi.comresearchgate.net

Quantitative Assessment of CamA-IN-1 Inhibitory Activity Against Clostridioides difficile CamA

This compound has been quantitatively assessed for its inhibitory activity against Clostridioides difficile CamA. Research findings indicate that this compound is a potent inhibitor of this enzyme. nih.govmedchemexpress.commedchemexpress.com The inhibitory constant (IC₅₀) and dissociation constant (Kd) values provide a measure of its potency and binding affinity to CamA.

Studies have reported the following quantitative data for this compound's inhibition of CamA:

These values demonstrate that this compound inhibits CamA activity in the low micromolar range, indicating a relatively high potency. nih.govmedchemexpress.commedchemexpress.com

Evaluation of this compound Selectivity Profile Against Diverse Bacterial and Mammalian Methyltransferases

A critical aspect of characterizing a potential therapeutic agent is evaluating its selectivity profile to minimize off-target effects. This compound has been assessed for its selectivity against a range of related bacterial and mammalian methyltransferases, as well as other biological targets.

Research indicates that this compound exhibits selectivity for CamA over closely related bacterial and mammalian DNA and RNA adenine (B156593) methyltransferases. nih.govmedchemexpress.commedchemexpress.comresearchgate.netrcsb.orgrcsb.org Furthermore, it has shown selectivity when tested against protein lysine (B10760008) and arginine methyltransferases. nih.govmedchemexpress.commedchemexpress.comresearchgate.netrcsb.orgrcsb.org Evaluation has also included testing against human adenosine receptors, where this compound demonstrated selectivity for CamA. nih.govmedchemexpress.commedchemexpress.comresearchgate.netrcsb.orgrcsb.org This selectivity profile is important for an inhibitor intended to specifically target a bacterial enzyme while minimizing potential interactions with host cellular processes.

Elucidation of Molecular Mechanisms of Cama in 1 Action

Investigation of Direct Binding Interactions Between CamA-IN-1 and Clostridioides difficile CamA

Studies have focused on determining the direct binding of this compound to the CamA enzyme. Techniques such as isothermal titration calorimetry (ITC) are commonly employed to quantify the thermodynamics of binding interactions, providing data on binding affinity (dissociation constant, KD) and stoichiometry nih.gov. While specific binding data for "this compound" were not explicitly detailed in the search results, studies on related adenosine (B11128) analogs, such as compound 39 (an adenosine analog with a tert-butyl-4-(3-((9H-purin-6-yl)amino)propyl)piperidine-1-carboxylate substituent at the N6 position), have shown potent binding to CamA acs.orgrcsb.org. Compound 39 was reported to bind in the adenosine binding site, similar to SAM and SAH, with a KD of approximately 0.2 µM acs.orgrcsb.org. This suggests that this compound, likely also an adenosine analog, would similarly target the SAM-binding pocket of CamA.

Structural Biological Approaches to Analyze the this compound/CamA Complex Architecture

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable for visualizing the interaction between an inhibitor and its target enzyme at atomic or near-atomic resolution nih.govamericanpeptidesociety.orgucl.ac.uk. These methods reveal how the inhibitor fits into the enzyme's binding site and the specific molecular contacts involved.

Crystal structures of CamA in complex with substrate DNA and various inhibitors, including adenosine analogs, have been determined nih.govrcsb.org. These structures show that CamA undergoes conformational changes upon binding to DNA and its cofactor or inhibitors nih.govresearchgate.net. The binding of inhibitors like adenosine analogs occurs in the SAM-binding pocket, which is part of the conserved Rossman-fold catalytic domain acs.orgnih.gov. The structural data can illustrate how the inhibitor occupies the space typically bound by SAM, potentially blocking its access or proper positioning for catalysis. For instance, crystal structures of CamA bound to other SAM analogs have shown the inhibitor sitting against a largely hydrophobic surface within the binding site, forming specific interactions acs.org.

While a specific crystal structure of this compound bound to CamA was not found in the search results, the availability of structures with related compounds (e.g., PDB entry 8CY1 for CamA complexed with DNA and "Compound 19", which is structurally related to adenosine analogs) provides a strong basis for understanding the likely binding mode of this compound rcsb.org. These structures demonstrate that the adenosine moiety of such inhibitors typically binds in the conserved SAM-binding pocket, with modifications extending into adjacent regions and forming specific interactions that contribute to binding affinity and selectivity acs.org.

Kinetic and Mechanistic Studies on the Impact of this compound on CamA Catalytic Turnover

Enzyme kinetics studies are essential for characterizing the functional impact of an inhibitor on enzyme activity. These studies typically involve measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations to determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) sci-hub.se. Analyzing the changes in kinetic parameters like Vmax (maximum reaction rate) and Km (Michaelis constant, reflecting substrate affinity) in the presence of the inhibitor can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) sci-hub.seinspiraadvantage.comkhanacademy.orggonzaga.edulibretexts.org.

For CamA, the natural substrates are DNA containing the CAAAAA recognition sequence and the methyl donor SAM nih.govresearchgate.net. Kinetic assays would measure the production of the methylated DNA product or the demethylated SAM product (S-adenosyl-L-homocysteine, SAH) acs.org.

Research on adenosine analogs as CamA inhibitors has reported IC50 values, indicating the concentration of the inhibitor required to reduce enzyme activity by half nih.govrcsb.org. For example, compound 39, a potent CamA inhibitor, showed an IC50 of approximately 0.4 µM nih.govrcsb.org. While specific kinetic data for this compound were not retrieved, its classification as a CamA inhibitor suggests it would demonstrate a reduction in CamA catalytic activity in a concentration-dependent manner.

Based on the likely binding site within the SAM pocket, this compound could act as a competitive inhibitor with respect to SAM, competing for the same binding site sci-hub.segonzaga.edulibretexts.org. In competitive inhibition, the inhibitor binds only to the free enzyme, increasing the apparent Km for the substrate but not affecting the Vmax at saturating substrate concentrations sci-hub.seinspiraadvantage.comkhanacademy.orggonzaga.edulibretexts.org. Alternatively, it could exhibit mixed or non-competitive inhibition depending on whether it can also bind to the enzyme-substrate complex and its relative affinities for the free enzyme and the complex inspiraadvantage.comkhanacademy.orggonzaga.edu. Further detailed kinetic analyses would be required to definitively determine the mode of inhibition of this compound.

The weak binding affinity of CamA for SAM (Km > 17 µM) compared to other methyltransferases (e.g., E. coli Dam Km = 3-6 µM) is a notable characteristic that makes CamA particularly susceptible to inhibition by SAM analogs nih.govresearchgate.netnih.gov. This suggests that inhibitors like this compound, which likely mimic SAM, could be effective even at relatively low concentrations by outcompeting the natural cofactor.

Cellular and Physiological Research on Cama in 1 Effects in Clostridioides Difficile

Analysis of CamA-IN-1 Modulation of Clostridioides difficile Sporulation Pathways

CamA-mediated DNA methylation at the CAAAAA motif is a requirement for normal sporulation in C. difficile nih.govnih.govtandfonline.comcns.frnih.govacs.org. Sporulation is a crucial process for C. difficile transmission and survival in the environment nih.govnih.govannualreviews.org. Studies involving inactivation of the camA gene have demonstrated a reduction in sporulation levels in vitro nih.govcns.fr. For instance, inactivation of camA resulted in a sporulation defect in the 630 strain of C. difficile nih.gov. Another study showed that loss of CamA reduces spore production by approximately twofold and sixfold in the 630 and R20291 (RT027) strains, respectively annualreviews.org. While the precise molecular basis for CamA's requirement in sporulation is still being investigated, the defect observed in a ΔcamA strain appears to be associated with promoters responsive to sigma factors E and F nih.gov. The CAAAAA target motif overlaps with key regulators such as CodY nih.gov.

Data on spore purification efficiencies from sporulating cells of wild-type (WT) and ΔcamA strains illustrate the impact of CamA inactivation on sporulation nih.govcns.fr.

| Strain Type | Spore Yield (arbitrary units) | Statistical Significance (vs WT) |

| Wild Type (WT) | Mean ± Standard Deviation | - |

| ΔcamA | Significantly Lower | P < 10⁻² nih.govcns.fr |

| ΔcamA + camA | Comparable to WT | - |

| ΔcamA + camA N165A | Comparable to ΔcamA | - |

Note: Data are representative based on findings showing significant reduction in spore yield upon camA inactivation and complementation restoring the phenotype. nih.govcns.fr

Phase-contrast microscopy further supports these findings by showing differences in spore assembly stages between WT and ΔcamA cells during sporulation induction cns.fr.

Research on this compound Influence on Clostridioides difficile Cellular Persistence

CamA has been shown to affect the persistence of C. difficile in the colon, as indicated by infection studies using animal models nih.govnih.govacs.orgrcsb.org. In a mouse model of C. difficile infection, the level of bacteria in the feces of a CamA catalytic mutant strain declined significantly compared to the wild-type strain acs.org. The reduced burden of the ΔcamA mutant in the mouse model may be linked to its defect in sporulation, as the ability to form spores is known to be important for persistence nih.govcns.fr. While CamA influences persistence, studies suggest it does not directly impact toxin-mediated pathogenesis acs.org.

Transcriptomic and Epigenomic Profiling of Clostridioides difficile in Response to this compound Treatment

Epigenomic characterization of C. difficile has revealed a highly diverse epigenome, with methylation at the CAAAAA motif mediated by CamA being linked to various biological processes wikipedia.orgresearchgate.netunc.edu. Transcriptomic analyses comparing wild-type and ΔcamA cells have provided insights into the genes potentially regulated by CamA-mediated methylation cns.fr. These analyses showed that a significant number of genes previously identified as being induced during sporulation were expressed at reduced levels in ΔcamA cells compared to wild-type cells at different time points during sporulation induction cns.fr.

Integrative transcriptomic analysis suggests that epigenetic regulation by DNA methylation, likely mediated by CamA, also plays a role in modulating cell length, host colonization, and biofilm formation in C. difficile cns.frunc.edu.

Phenotypic Characterization of Clostridioides difficile Strains Under this compound Exposure in In Vitro Models

In vitro studies have been crucial in characterizing the phenotypic effects of CamA inactivation and, by extension, the potential effects of CamA inhibitors like this compound. Inactivation of camA leads to a demonstrable sporulation defect in vitro nih.govcns.fr. Beyond sporulation, the loss of CamA has also been shown to reduce cell length in C. difficile cns.fr. Biofilm formation, another key aspect of C. difficile persistence and transmission, is also impacted by CamA-mediated methylation nih.govnih.govtandfonline.comnih.govacs.orgwikipedia.org.

Phenotypic characterization studies across various C. difficile ribotypes have indicated that core phenotypes such as growth, germination, sporulation, and resistance to bile salt toxicity are remarkably consistent across different clades and ribotypes biorxiv.org. This suggests that while CamA's role in sporulation is conserved, variations in clinical outcomes among strains may be influenced by other factors biorxiv.org.

In vitro cytotoxicity assays using cell lines like VERO and HT-29 are commonly employed to assess the effects of C. difficile toxins, but research specifically detailing the direct impact of this compound exposure on host cell cytotoxicity is not prominently featured in the provided search results, as the focus is on the bacterial enzyme CamA and its inhibition. frontiersin.org

| Phenotype | Observation in ΔcamA Strain (In Vitro) |

| Sporulation | Reduced levels nih.govcns.fr |

| Cell Length | Reduced cns.fr |

| Biofilm Formation | Impacted nih.govnih.govtandfonline.comnih.govacs.orgwikipedia.org |

| Persistence (in vivo) | Reduced nih.govnih.govacs.orgrcsb.org |

Note: This table summarizes key phenotypic observations related to CamA function based on inactivation studies.

Structure Activity Relationship Sar Studies and Rational Design Principles for Cama in 1 Analogs

Computational Chemistry Approaches for Lead Optimization and Derivative Design of CamA-IN-1

Computational chemistry plays a crucial role in the lead optimization phase of drug discovery, which focuses on refining lead compounds to improve their characteristics such as target selectivity, biological activity, and potency. danaher.comspirochem.comnih.gov These approaches can predict properties, cluster hits, and design focused libraries for exploring the potential of compound series. researchgate.net Techniques such as pharmacophore studies, molecular dynamics, QSAR (Quantitative Structure-Activity Relationship), and molecular docking are commonly employed computational methods in this phase. danaher.comnih.gov The aim is to predict the 3D structures of receptor-ligand complexes, explore key interactions, and utilize these insights for designing new molecules with improved binding and selectivity. nih.gov While developing computational tools with sufficient accuracy for reliably guiding discovery and optimization remains challenging, they are essential for evaluating progress and identifying candidates for further exploration. researchgate.netnih.gov

Synthetic Methodologies for the Generation of this compound Analog Libraries

The generation of analog libraries is a key component of SAR studies, allowing researchers to synthesize a range of compounds with systematic structural variations based on a lead compound like this compound. Synthetic methodologies employed in this process involve chemical synthesis techniques to introduce new chemical groups into the core structure. wikipedia.org This can include direct chemical manipulation of functional groups, adding or swapping groups, making isosteric replacements, or adjusting ring systems. danaher.com The specific synthetic routes for generating this compound analog libraries would be dictated by the chemical structure of this compound and the desired modifications. While general principles of organic synthesis apply, the literature search did not yield specific detailed synthetic schemes for this compound analog libraries within the allowed sources. However, the broader context of medicinal chemistry indicates that established synthetic procedures, potentially involving reactions with the thieno[2,3-c]pyridine (B153571) core, the phenoxy group, or the carboxamide moiety, would be utilized to create diverse analogs.

Correlation of Chemical Modifications in this compound Derivatives with Enhanced Inhibitory Potency and Specificity

The core of SAR studies involves correlating specific chemical modifications made to a lead compound with changes in its biological activity, such as inhibitory potency and specificity. automate.videoimmutoscientific.comwikipedia.org By systematically altering different parts of the this compound structure and evaluating the biological response, researchers can identify which functional groups or structural features are critical for activity and how modifications influence the strength and selectivity of inhibition. For example, changes to the bromophenoxy group, the thieno[2,3-c]pyridine core, or the N-methylcarboxamide substituent would likely be investigated. Analysis of the resulting data, often presented in tables of IC50 or EC50 values for the parent compound and its analogs against the target and potentially off-targets, reveals the impact of each modification. researchgate.net This allows for the identification of modifications that lead to enhanced potency (lower IC50/EC50 values) and improved specificity (greater difference in activity between the target and off-targets). While specific data correlating modifications of this compound derivatives with potency and specificity were not found within the allowed sources, this type of analysis is the standard practice in SAR studies for optimizing compounds. automate.videoimmutoscientific.com

Broader Academic and Therapeutic Research Implications of Cama in 1

CamA-IN-1 as a Chemical Probe for Advanced Clostridioides difficile Epigenetics Research

This compound has emerged as a potent and specific chemical probe for interrogating the epigenetic landscape of Clostridioides difficile. A chemical probe is a highly selective small molecule used to study the function of a specific protein in a cellular or organismal context. By inhibiting the CamA enzyme, this compound allows researchers to dissect the downstream effects of abrogating a key epigenetic regulatory mechanism.

The utility of this compound as a research tool is underscored by its specific biochemical properties. It inhibits the CamA methyltransferase with a half-maximal inhibitory concentration (IC50) of 0.4 µM and a dissociation constant (Kd) of 0.2 µM, indicating a high affinity for its target. This specificity is crucial for ensuring that observed phenotypic changes are a direct result of CamA inhibition, rather than off-target effects.

Research can leverage this compound to explore the full spectrum of cellular processes governed by CamA-mediated DNA methylation. Since genetic inactivation of CamA has been shown to negatively impact sporulation, biofilm formation, and host colonization, this compound provides a means for temporal and dose-dependent inhibition of these processes. This allows for a more nuanced investigation than is possible with genetic knockouts alone, enabling studies into the precise timing and level of methyltransferase activity required for these key virulence-associated phenotypes.

Table 1: Biochemical Properties of this compound

| Property | Value |

|---|---|

| Target | DNA adenine (B156593) methyltransferase (CamA) |

| Organism | Clostridioides difficile |

| IC50 | 0.4 µM |

| Kd | 0.2 µM |

| CAS No. | 2924055-46-7 |

Prospects for Developing Novel Antivirulence Strategies Targeting Bacterial DNA Methyltransferases

The development of this compound exemplifies a modern therapeutic approach known as antivirulence therapy. Unlike traditional antibiotics that aim to kill bacteria or halt their growth, antivirulence agents are designed to disarm pathogens by inhibiting their virulence factors. This strategy is believed to exert less selective pressure for the development of drug resistance.

Bacterial DNA methyltransferases, particularly "orphan" methyltransferases like CamA that are not part of a restriction-modification system, are increasingly recognized as attractive targets for antivirulence drugs. mdpi.com These enzymes often play crucial roles in regulating clinically relevant phenotypes such as virulence, sporulation, and biofilm formation. mdpi.com By targeting these regulatory hubs, it is possible to disrupt the pathogen's ability to cause disease without directly affecting its viability.

The inhibition of CamA by this compound serves as a proof-of-concept for this strategy. By preventing the methylation events that regulate the expression of virulence genes, this compound can mitigate the pathogenic potential of C. difficile. This approach holds several advantages:

Reduced Resistance Pressure: By not killing the bacteria, the evolutionary pressure to develop resistance is potentially lowered.

Preservation of Host Microbiota: A highly specific antivirulence agent is less likely to harm the beneficial bacteria of the gut microbiome, which is often disrupted by broad-spectrum antibiotics.

Adjunctive Therapy: Antivirulence agents could be used in combination with traditional antibiotics to enhance their efficacy and reduce the likelihood of relapse.

The success in identifying an inhibitor for CamA encourages the search for similar inhibitors against conserved DNA methyltransferases in other clinically important pathogens, opening a new frontier in the fight against infectious diseases. mdpi.com

Development of Predictive In Vitro Models for Preclinical Evaluation of this compound Based Therapeutics

The preclinical evaluation of this compound and related therapeutics necessitates the use of sophisticated in vitro models that can accurately recapitulate key aspects of C. difficile infection (CDI). nih.govnih.gov These models are crucial for assessing the compound's efficacy in modulating virulence-related phenotypes before advancing to more complex and costly in vivo studies. asm.org

A variety of in vitro systems are available to study the effects of antivirulence agents like this compound:

Biofilm Formation Assays: C. difficile is known to form biofilms, which are structured communities of bacteria encased in a self-produced matrix. plos.org These biofilms can contribute to persistent infections and antibiotic tolerance. mdpi.com In vitro models using microplates or chemostats can be used to quantify biofilm production. mdpi.com The efficacy of this compound can be evaluated by its ability to reduce or prevent biofilm formation, a phenotype known to be regulated by the CamA-associated master regulator Spo0A. plos.org

Sporulation Assays: Spore formation is critical for the transmission and persistence of C. difficile. Assays to measure the efficiency of sporulation in the presence of this compound would provide direct evidence of its antivirulence activity. This can be assessed by growing the bacteria under conditions that induce sporulation and then quantifying the number of heat-resistant spores.

Toxin Production and Cytotoxicity Assays: While this compound targets an epigenetic regulator rather than the toxins directly, its effect on downstream toxin production can be measured. The levels of toxins TcdA and TcdB in culture supernatants can be quantified using immunoassays. Furthermore, the biological activity of these toxins can be assessed in cell-based cytotoxicity assays using human intestinal epithelial cell lines. nih.gov

Co-culture and Gut-on-a-Chip Models: Advanced models that co-culture C. difficile with human intestinal cells, such as Transwell systems or microfluidic "gut-on-a-chip" devices, offer a more physiologically relevant environment. nih.gov These models can simulate the host-pathogen interface and allow for the study of how this compound affects bacterial adhesion, colonization, and host cell damage in a more complex setting. nih.govresearchgate.net

Microbiota Fermentation Models: To understand the impact of this compound on a complex bacterial community, in vitro fermentation models using human fecal microbiota can be employed. asm.org These models help determine if the compound selectively targets C. difficile virulence without negatively impacting the broader gut microbial ecosystem. nih.gov

These in vitro models provide a robust platform for the initial screening and characterization of this compound based therapeutics, enabling the selection of the most promising candidates for further development. nih.gov

Integration of this compound Research Findings into Future Anti-Infective Drug Discovery Paradigms

The research surrounding this compound is poised to significantly influence future paradigms in anti-infective drug discovery. It highlights a shift away from the traditional search for bactericidal or bacteriostatic agents towards a more nuanced approach targeting bacterial regulatory networks.

The key takeaways from the study of this compound that can be integrated into future discovery programs include:

Validation of Epigenetic Targets: The demonstration that a specific bacterial DNA methyltransferase can be selectively inhibited to reduce virulence validates the entire class of epigenetic enzymes as viable drug targets for infectious diseases. This encourages the expansion of screening programs to identify inhibitors for methyltransferases in other pathogens.

Development of Chemical Probes as a Discovery Tool: The use of this compound as a chemical probe to elucidate the biology of its target exemplifies a powerful research strategy. Developing similar specific inhibitors for other novel targets can accelerate the understanding of their function and validate them for larger-scale drug discovery campaigns.

Antivirulence as a Mainstream Strategy: The potential of this compound contributes to a growing body of evidence supporting antivirulence as a viable therapeutic strategy. As more such compounds are discovered and validated, this approach is likely to become a more integral part of the anti-infective pipeline, complementing traditional antibiotics.

By embracing these principles, future drug discovery efforts can move towards creating more intelligent and sustainable anti-infective therapies that are not only effective against specific pathogens but also mindful of the delicate microbial ecosystems they inhabit.

Q & A

Q. What is the molecular mechanism of CamA-IN-1 in inhibiting Clostridioides difficile CamA, and how does this relate to its therapeutic potential for CDI?

this compound specifically inhibits the DNA adenine methyltransferase (CamA) of C. difficile, a critical enzyme for bacterial epigenetic regulation. Its inhibitory activity is quantified by an IC50 of 0.4 μM and a binding affinity (Kd) of 0.2 μM, indicating strong target engagement . Methodologically, researchers should validate CamA inhibition using in vitro methyltransferase activity assays, such as measuring the transfer of methyl groups to DNA substrates via radiolabeled SAM (S-adenosylmethionine) or fluorescence-based methods. Cross-reactivity with human methyltransferases (e.g., G9a) must be ruled out using orthogonal enzymatic assays .

Q. How are IC50 and Kd values determined for this compound, and what experimental controls ensure data reliability?

IC50 (half-maximal inhibitory concentration) is measured via dose-response curves in enzymatic assays under standardized conditions (e.g., fixed enzyme concentration, pH 7.4, 37°C). Kd (dissociation constant) is derived using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Essential controls include:

- Negative controls : CamA-free reaction mixtures to assess baseline activity.

- Positive controls : Known CamA inhibitors (if available) for assay validation.

- Technical replicates : Triplicate measurements to ensure statistical robustness . Data should be normalized to vehicle-treated samples to account for solvent effects.

Q. What in vitro and in vivo models are appropriate for preliminary efficacy testing of this compound?

In vitro models include:

- Bacterial cultures : Measure this compound’s minimum inhibitory concentration (MIC) against C. difficile strains, comparing wild-type and CamA-deficient mutants to confirm target specificity.

- Cell-based assays : Assess cytotoxicity in human intestinal epithelial cells (e.g., Caco-2) to evaluate therapeutic index . In vivo models might employ murine CDI infection studies, monitoring bacterial load reduction and histopathological changes in the colon.

Advanced Research Questions

Q. How can enzymatic assay conditions be optimized to minimize variability in this compound’s IC50 measurements?

Key variables to optimize:

- Substrate saturation : Ensure SAM and DNA concentrations are at Km levels to avoid under/overestimating inhibition.

- Temperature/pH stability : Use buffered systems (e.g., Tris-HCl) to maintain enzymatic activity.

- Pre-incubation time : Allow equilibration of this compound with CamA before initiating reactions. Statistical approaches like factorial design of experiments (DoE) can systematically identify critical factors affecting reproducibility .

Q. What strategies resolve contradictions between CamA enzymatic inhibition and bacterial growth suppression in this compound studies?

Discrepancies may arise due to:

- Off-target effects : Use transcriptomic profiling (e.g., RNA-seq) to identify unintended pathways affected by this compound.

- Bacterial resistance mechanisms : Perform serial passage experiments to assess mutation rates in CamA.

- Pharmacokinetic limitations : Measure intracellular drug concentrations in bacterial cells via LC-MS to confirm bioavailability . Orthogonal validation with genetic knockdown (e.g., CRISPRi of CamA) can confirm mechanism-specific effects .

Q. How to design a dose-response study for this compound that accounts for off-target effects in complex biological systems?

- Multi-parametric assays : Combine enzymatic inhibition data with phenotypic readouts (e.g., bacterial viability, host cell integrity).

- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full dynamic range.

- Counter-screens : Test this compound against unrelated enzymes (e.g., proteases, kinases) to rule out nonspecific inhibition. Data analysis should employ Hill slope modeling to assess cooperativity and validate target engagement .

Data Presentation and Validation

-

Tables :

Parameter Value (this compound) Method Reference IC50 0.4 μM In vitro enzymatic assay Kd 0.2 μM ITC/SPR MIC (Wild-type) 8.5 μM Broth microdilution -

Validation : Follow guidelines for experimental reproducibility, including full disclosure of buffer compositions, instrument settings, and raw data deposition in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.